molecular formula C9H11BrN2 B11883710 (1-(6-Bromopyridin-3-YL)cyclopropyl)methanamine CAS No. 1060811-50-8

(1-(6-Bromopyridin-3-YL)cyclopropyl)methanamine

Cat. No.: B11883710
CAS No.: 1060811-50-8
M. Wt: 227.10 g/mol
InChI Key: DIKZNHHXEVXHOD-UHFFFAOYSA-N
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Description

(1-(6-Bromopyridin-3-YL)cyclopropyl)methanamine: is a chemical compound with the molecular formula C9H11BrN2 and a molecular weight of 227.1 g/mol . This compound features a bromopyridine moiety attached to a cyclopropylmethanamine group, making it a unique structure in organic chemistry.

Preparation Methods

The synthesis of (1-(6-Bromopyridin-3-YL)cyclopropyl)methanamine typically involves the following steps:

Chemical Reactions Analysis

(1-(6-Bromopyridin-3-YL)cyclopropyl)methanamine: undergoes various chemical reactions, including:

Scientific Research Applications

(1-(6-Bromopyridin-3-YL)cyclopropyl)methanamine: has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and infectious diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of (1-(6-Bromopyridin-3-YL)cyclopropyl)methanamine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

(1-(6-Bromopyridin-3-YL)cyclopropyl)methanamine: can be compared with other similar compounds:

Properties

CAS No.

1060811-50-8

Molecular Formula

C9H11BrN2

Molecular Weight

227.10 g/mol

IUPAC Name

[1-(6-bromopyridin-3-yl)cyclopropyl]methanamine

InChI

InChI=1S/C9H11BrN2/c10-8-2-1-7(5-12-8)9(6-11)3-4-9/h1-2,5H,3-4,6,11H2

InChI Key

DIKZNHHXEVXHOD-UHFFFAOYSA-N

Canonical SMILES

C1CC1(CN)C2=CN=C(C=C2)Br

Origin of Product

United States

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